3-Chloro-5-nitrobenzohydrazide
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Overview
Description
3-Chloro-5-nitrobenzohydrazide is a chemical compound with the molecular formula C7H6ClN3O3 and a molecular weight of 215.59 g/mol It is characterized by the presence of a chloro group at the 3-position and a nitro group at the 5-position on a benzene ring, with a hydrazide functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitrobenzohydrazide typically involves the reaction of 3-chloro-5-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones or Schiff bases.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Condensation: Aldehydes or ketones, solvent (e.g., ethanol or methanol), reflux conditions.
Major Products Formed:
Reduction: 3-Chloro-5-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones or Schiff bases with varying substituents.
Scientific Research Applications
3-Chloro-5-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties. It can be used to synthesize biologically active molecules that target specific enzymes or receptors.
Medicine: Potential use in the development of new drugs due to its ability to form stable complexes with metal ions, which can enhance its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form stable complexes with metal ions, which can enhance its activity and specificity .
Comparison with Similar Compounds
- 3-Chloro-4-nitrobenzohydrazide
- 3-Chloro-2-nitrobenzohydrazide
- 3-Bromo-5-nitrobenzohydrazide
Comparison: 3-Chloro-5-nitrobenzohydrazide is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents .
Properties
CAS No. |
183244-15-7 |
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Molecular Formula |
C7H6ClN3O3 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
3-chloro-5-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6ClN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12) |
InChI Key |
MSDJURISKRNGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)NN |
Origin of Product |
United States |
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